Diethylaminoethanol, commonly known as DEAE, is a compound with significant pharmacological interest due to its potential therapeutic applications. It is a product of the hydrolysis of procaine and has been studied for its effects on various cardiac arrhythmias. The compound has been shown to have a protective effect against ventricular premature contractions and ventricular tachycardia in dogs and humans1. Despite its lower activity compared to procaine, DEAE offers a safer effective dose, making it a compound of interest for further research and potential clinical use1.
The antiarrhythmic activity of diethylaminoethanol has been demonstrated in studies involving canine models. Specifically, DEAE has been shown to protect dogs under cyclopropane anesthesia from developing ventricular premature contractions and ventricular tachycardia1. This effect is also observed in human subjects, where DEAE suppressed ventricular premature contractions for a short period1. In a separate study, DEAE was identified as the only effective member in nontoxic doses among two homologous series of dialkylaminoalcohols screened for quinidine-like action using cyclopropane-epinephrine-induced ventricular tachycardia in dogs3. The physiological disposition of DEAE in humans indicates that approximately 25% of the drug is excreted in the urine, with the remainder being metabolized through an unknown route1.
In the field of cardiology, DEAE has been applied in the treatment of cardiac arrhythmias. Six cases of ventricular tachycardia were successfully reverted using DEAE, showcasing its potential as an antiarrhythmic agent1. However, it was noted that DEAE had no effect on auricular fibrillation or supraventricular tachycardia, indicating a selective efficacy for certain types of arrhythmias1.
Although not directly related to DEAE, research on D-lysergic acid diethylamide (LSD), which shares a part of its name with DEAE, has provided insights into the conversion of plasma tryptophan to brain serotonin (5-hydroxytryptamine)2. While the study on LSD does not involve DEAE, it highlights the importance of understanding the biochemical pathways and mechanisms of action of related compounds, which could indirectly inform future research on DEAE's neurological applications2.
The pharmacokinetics of DEAE have been studied, revealing that a single dose is almost completely metabolized or excreted within 8 hours1. This rapid metabolism and excretion suggest that DEAE could be administered in a controlled manner, with minimal risk of accumulation in the body. Additionally, considerable amounts of DEAE are localized in the organs of the body in dogs, which could have implications for targeted drug delivery in humans1.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: